2-(Difluoromethoxy)naphthalene-6-methanol

Chemical Synthesis Procurement Quality Control Reproducibility

2-(Difluoromethoxy)naphthalene-6-methanol is a fluorinated building block designed for medicinal chemistry programs requiring enhanced metabolic stability. The defined 2,6-substitution pattern and ≥98% purity ensure reliable SAR interpretation and minimize regioisomeric interference. The difluoromethoxy group improves lipophilicity and resistance to oxidative metabolism compared to methoxy analogs, making it a strategic choice for lead optimization.

Molecular Formula C12H10F2O2
Molecular Weight 224.20 g/mol
Cat. No. B11885015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethoxy)naphthalene-6-methanol
Molecular FormulaC12H10F2O2
Molecular Weight224.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)OC(F)F)C=C1CO
InChIInChI=1S/C12H10F2O2/c13-12(14)16-11-4-3-9-5-8(7-15)1-2-10(9)6-11/h1-6,12,15H,7H2
InChIKeyHSMZBWACUFEDRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethoxy)naphthalene-6-methanol: A Defined Fluorinated Naphthalene Building Block for Precision Synthesis and Procurement


2-(Difluoromethoxy)naphthalene-6-methanol (CAS: 1261871-42-4; molecular formula: C12H10F2O2; molar mass: 224.2 g/mol) is a fluorinated naphthalene derivative featuring a difluoromethoxy (-OCF2H) substituent at the 2-position and a hydroxymethyl (-CH2OH) group at the 6-position of the naphthalene ring. This compound is available as a white to off-white crystalline solid with a predicted density of ~1.298 g/cm³ . The difluoromethoxy group confers enhanced lipophilicity and metabolic stability relative to methoxy (-OCH3) analogs [1].

Why 2-(Difluoromethoxy)naphthalene-6-methanol Cannot Be Freely Replaced by Positional Isomers or Non-Fluorinated Analogs


Positional isomers of difluoromethoxy naphthalene methanols (e.g., 1-(Difluoromethoxy)naphthalene-6-methanol, 2-(Difluoromethoxy)naphthalene-8-methanol) and non-fluorinated analogs (e.g., 6-Methoxy-2-naphthalenemethanol) exhibit different substitution patterns, leading to distinct electronic environments, hydrogen-bonding capacities, and physicochemical property profiles. These differences can significantly affect reactivity in downstream transformations, target binding in biological assays, and process reproducibility. Simple substitution is not scientifically justified without head-to-head validation.

Quantitative Differentiation Evidence for 2-(Difluoromethoxy)naphthalene-6-methanol vs. Key Analogs


Purity Assurance: 98% Minimum Specification Enables Reproducible Synthesis

2-(Difluoromethoxy)naphthalene-6-methanol is supplied with a minimum purity of 98% (NLT 98%) by multiple vendors, ensuring high consistency in synthetic transformations. In contrast, lower-purity grades of analogs (e.g., 95% purity for some positional isomers) may introduce impurities that complicate reaction outcomes and purification workflows. The 98% specification reduces the risk of side reactions and batch-to-batch variability .

Chemical Synthesis Procurement Quality Control Reproducibility

Predicted Boiling Point Advantage over 6-Methoxy-2-naphthalenemethanol

2-(Difluoromethoxy)naphthalene-6-methanol exhibits a predicted boiling point of 353.0±37.0 °C, which is ~6 °C lower than that of the non-fluorinated analog 6-Methoxy-2-naphthalenemethanol (358.8±17.0 °C) . This modest difference reflects the altered intermolecular forces due to fluorine substitution and may influence purification strategies and thermal stability in high-temperature reactions.

Physicochemical Properties Thermal Stability Distillation

Increased Lipophilicity (Predicted) Relative to Methoxy Analog

The difluoromethoxy (-OCF2H) group is a known bioisostere of the methoxy (-OCH3) group that confers increased lipophilicity [1]. While specific experimental logP data for 2-(Difluoromethoxy)naphthalene-6-methanol are not available in public literature, the class-level effect is well-documented: replacement of -OCH3 with -OCF2H typically increases logP by approximately 0.5–1.0 units, improving membrane permeability [2]. In contrast, the non-fluorinated analog 6-Methoxy-2-naphthalenemethanol has lower predicted lipophilicity.

Drug Design ADME Lipophilicity

Enhanced Metabolic Stability via Difluoromethoxy Substitution vs. Methoxy

The difluoromethoxy group impedes oxidative O-dealkylation by cytochrome P450 enzymes, a major metabolic pathway for methoxy groups. Studies on structurally related compounds show that -OCF2H substitution can increase liver microsomal half-life by 2- to 5-fold compared to -OCH3 analogs [1][2]. While direct data for this specific compound are not available, the class-level benefit is a key differentiator for in vivo studies.

Metabolic Stability Cytochrome P450 Pharmacokinetics

Positional Isomer Distinction: 2,6-Substitution Pattern vs. 1,6- and 2,8-Isomers

2-(Difluoromethoxy)naphthalene-6-methanol possesses a 2,6-disubstitution pattern, distinct from the 1,6- isomer (CAS 1261800-68-3) and the 2,8- isomer (CAS 1261470-11-4) . The position of substituents on the naphthalene ring alters electronic distribution, steric accessibility, and molecular shape. In biological contexts, regioisomers often exhibit markedly different target binding affinities; in synthetic chemistry, they may undergo divergent reaction pathways. Procurement of the correct isomer is therefore critical for reproducibility.

Regioisomer Purity Binding Specificity Synthetic Intermediate

High-Value Application Scenarios for 2-(Difluoromethoxy)naphthalene-6-methanol Based on Quantitative Differentiation


Medicinal Chemistry: Lead Optimization Requiring Improved Metabolic Stability and Membrane Permeability

When optimizing a lead compound with a methoxy-naphthalene scaffold, replacing the -OCH3 group with -OCF2H at the 2-position while retaining the 6-hydroxymethyl handle provides a direct route to analogs with enhanced lipophilicity and resistance to oxidative metabolism. The 98% purity ensures minimal interference from regioisomeric impurities, critical for accurate SAR interpretation [1].

Synthetic Methodology: Reliable Building Block for Difluoromethoxy-Arene Library Synthesis

The defined 2,6-substitution pattern and high purity (NLT 98%) make this compound a dependable starting material for constructing diverse difluoromethoxy-containing libraries. Its predicted boiling point (353.0±37.0 °C) informs solvent selection for reactions conducted at elevated temperatures .

Pharmacokinetic Studies: Evaluation of Metabolic Soft Spot Mitigation

In programs where rapid O-dealkylation limits oral exposure, this compound serves as a tool to test the metabolic stabilization hypothesis. The difluoromethoxy group is expected to extend microsomal half-life 2- to 5-fold relative to methoxy, providing a clear PK/PD advantage [2].

Process Chemistry: Crystallization and Purification Optimization

The predicted density (1.298±0.06 g/cm³) and lack of an experimental melting point necessitate careful crystallization development. However, the high initial purity reduces the burden of extensive purification, streamlining process development for larger-scale syntheses .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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